ER|A degrader 6
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Overview
Description
ER|A degrader 6 is a selective estrogen receptor degrader (SERD) that targets estrogen receptor alpha (ERα) for degradation. This compound is part of a class of drugs designed to treat estrogen receptor-positive breast cancers by inhibiting the estrogen receptor signaling pathway, which is crucial for the growth and proliferation of these cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ER|A degrader 6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and degradation efficiency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve consistent and efficient production .
Chemical Reactions Analysis
Types of Reactions
ER|A degrader 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
ER|A degrader 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the estrogen receptor signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of estrogen receptor degradation on cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancers, particularly in cases where resistance to other endocrine therapies has developed.
Industry: Utilized in the development of new SERDs and related compounds for pharmaceutical applications.
Mechanism of Action
ER|A degrader 6 exerts its effects by binding to the estrogen receptor alpha (ERα) and promoting its degradation. This process involves the recruitment of the ubiquitin-proteasome system, which tags the receptor for degradation and subsequently breaks it down. By degrading ERα, this compound effectively inhibits estrogen receptor signaling, leading to reduced cell proliferation and tumor growth in estrogen receptor-positive breast cancers .
Comparison with Similar Compounds
ER|A degrader 6 is unique compared to other similar compounds due to its high potency and selectivity for ERα. Similar compounds include:
Fulvestrant: A well-known SERD that also targets ERα but requires intramuscular injections and has limited bioavailability.
Elacestrant: An oral SERD with improved pharmacokinetics and efficacy compared to fulvestrant.
Camizestrant: Another next-generation oral SERD that shows strong antitumor activity in preclinical models .
This compound stands out due to its oral bioavailability, high potency, and ability to overcome resistance mechanisms seen with other endocrine therapies .
Properties
Molecular Formula |
C28H23F3N4O4S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(1S,2R,4S)-5-(4-hydroxyphenyl)-N-phenyl-6-[4-(1,2,4-triazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonamide |
InChI |
InChI=1S/C28H23F3N4O4S/c29-28(30,31)15-35(21-4-2-1-3-5-21)40(37,38)24-14-23-25(18-8-12-22(36)13-9-18)26(27(24)39-23)19-6-10-20(11-7-19)34-17-32-16-33-34/h1-13,16-17,23-24,27,36H,14-15H2/t23-,24+,27+/m0/s1 |
InChI Key |
KVXXNOUZPPJCEE-CLCZQPDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2C(=C([C@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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